

first isolation and synthesis of gamma-Coniceine

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Compound Focus: gamma-Coniceine

CAS No.: 1604-01-9

Cat. No.: S570344

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Chemical Identity of gamma-Coniceine

The table below summarizes the core identifiers and properties of **gamma-Coniceine** from the search results [1] [2]:

Property	Value / Description
CAS Number	1604-01-9 [1] [2]
Molecular Formula	C ₈ H ₁₅ N [1] [2]
Average Mass	125.215 g·mol ⁻¹ [1]
IUPAC Name	6-Propyl-2,3,4,5-tetrahydropyridine [1]
Density	0.91 g/cm ³ [2]
Boiling Point	171°C at 760 mmHg [2]
Flash Point	48.5°C [2]

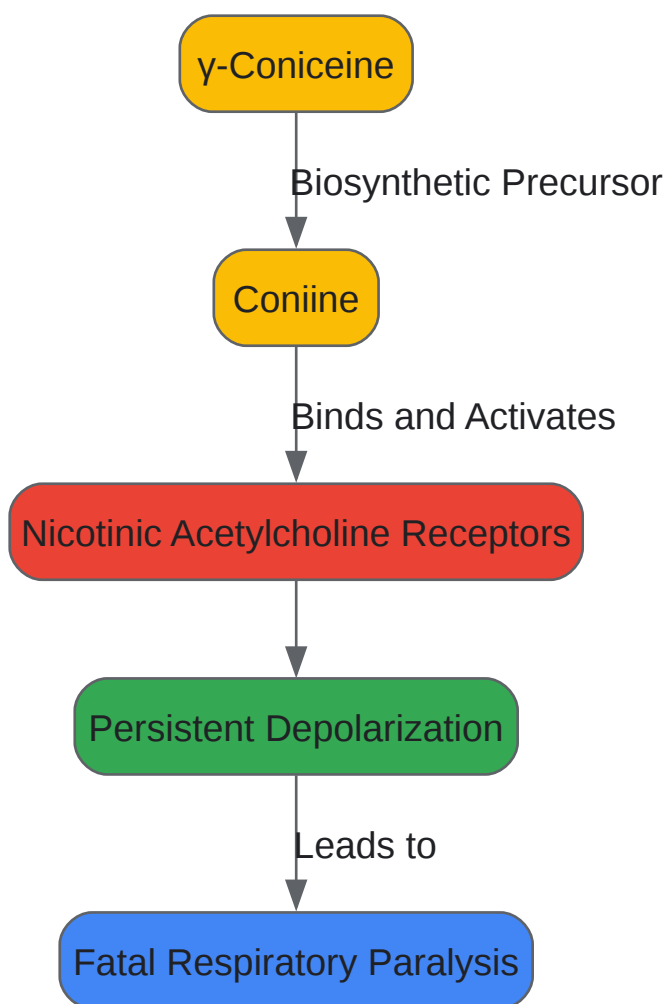
Synthesis and Analysis Methods

Although the first synthesis is not documented, recent scientific literature provides details on modern synthetic and analytical methods.

- **Modern Synthesis:** A 2007 paper describes an efficient synthesis of enantiomerically pure (+)-coniceine. The key step was a **reductive photocyclization of a chiral dienamide**, producing the target compound in five steps with an 8% overall yield [3]. The study notes that both enantiomers can be accessed by choosing the appropriate chiral starting material [3].
- **Analytical Protocol:** A 2004 study detailed a **thin-layer chromatography (TLC)** method for analyzing **gamma-Coniceine** and coniine in plant foliage. The process involves extracting alkaloids at pH 9 with chloroform and using Dragendorff's reagent for detection. The method has a quantification limit of **0.6 µg/mL** for **gamma-Coniceine** [4].

Biological Activity and Toxicology

Gamma-Coniceine is a biosynthetic precursor to other toxic alkaloids in Poison Hemlock, such as coniine [5]. The following diagram illustrates the established relationship between these compounds and their mechanism of action.



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Relationship between **gamma-Coniceine**, Coniine, and their toxic mechanism.

- **Toxic Mechanism:** Coniine (a direct derivative of **gamma-Coniceine**) binds to **nicotinic acetylcholine receptors** at the neuromuscular junction. This causes persistent depolarization, leading to muscular paralysis and, in fatal cases, respiratory failure [5].
- **Relative Potency:** A 2013 comparative study determined that **gamma-Coniceine is more potent** than coniine and N-methylconiine in assays on human fetal muscle-type nicotinic receptors. The in vivo lethality (LD₅₀) in mice was **4.4 mg/kg** for **gamma-Coniceine** [6].

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References

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